An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanedioic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of Pentadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadecanedioic acid, a saturated long-chain dicarboxylic acid with the chemical formula C₁₅H₂₈O₄, is a molecule of significant interest in various scientific and industrial fields. Its bifunctional nature, characterized by two carboxylic acid groups at either end of a fifteen-carbon chain, imparts unique chemical reactivity and physical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of pentadecanedioic acid, detailed experimental protocols for its characterization and modification, and an exploration of its relevance in biological signaling pathways.
Physical Properties of Pentadecanedioic Acid
Pentadecanedioic acid is typically a white crystalline powder at room temperature.[1] The long hydrocarbon chain renders it largely nonpolar, leading to low solubility in water but good solubility in many organic solvents.[1] This property is crucial for its application in various reaction media.[1]
Table 1: Physical and Chemical Properties of Pentadecanedioic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₈O₄ | [2][3] |
| Molecular Weight | 272.38 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 113-114 °C | [4][5][6][7] |
| Boiling Point | 212 °C at 16 mmHg | [4][5][7] |
| 445.8 ± 18.0 °C at 760 mmHg | [6] | |
| Density | 1.0 ± 0.1 g/cm³ (estimate) | [6] |
| 0.9913 (rough estimate) | [5][7] | |
| Refractive Index | 1.4341 (estimate) | [5][7] |
| Water Solubility | Insoluble | [4] |
| pKa | 4.48 ± 0.10 (Predicted) | [4] |
| Flash Point | 237.5 ± 17.7 °C | [6] |
| 212 °C at 16 mmHg | [4][7] | |
| CAS Number | 1460-18-0 | [2] |
Chemical Properties and Reactivity
The chemical behavior of pentadecanedioic acid is dominated by its two carboxylic acid functional groups. These groups can undergo a variety of reactions, making it a versatile building block in organic synthesis.
Key Reactions:
-
Esterification: Pentadecanedioic acid readily reacts with alcohols in the presence of an acid catalyst to form diesters. This is a fundamental reaction for producing polyesters and other derivatives.[1]
-
Amidation: Reaction with amines leads to the formation of amides. With diamines, this reaction can be used to synthesize polyamides.[1]
-
Conversion to Acid Chlorides and Anhydrides: The carboxylic acid groups can be converted to more reactive intermediates like acid chlorides or anhydrides, which are valuable in further chemical transformations.[1]
Experimental Protocols
Determination of Melting Point
The melting point of pentadecanedioic acid can be determined using a standard melting point apparatus.
Methodology:
-
A small, finely powdered sample of pentadecanedioic acid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows:
Methodology:
-
Add a small, known amount of pentadecanedioic acid (e.g., 10 mg) to separate test tubes containing a fixed volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, diethyl ether, and toluene).
-
Agitate the tubes vigorously for a set period (e.g., 1 minute).
-
Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
For solvents in which it appears soluble, further increments of the acid can be added to estimate the approximate solubility.
Esterification to Diethyl Pentadecanedioate
This protocol describes the synthesis of diethyl pentadecanedioate via Fischer-Speier esterification.[1]
Materials:
-
Pentadecanedioic Acid
-
Anhydrous Ethanol
-
Toluene
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a round-bottom flask with pentadecanedioic acid, a molar excess of anhydrous ethanol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is formed.
-
Cool the reaction mixture and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents under reduced pressure using a rotary evaporator.
-
The crude diethyl pentadecanedioate can be further purified by vacuum distillation.[1]
Amidation to Pentadecanediamide (Representative Protocol)
Materials:
-
Pentadecanedioic acid
-
Thionyl chloride
-
Ammonia (B1221849) solution (concentrated) or an amine of choice
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Equipment:
-
Round-bottom flask with reflux condenser and gas inlet/outlet
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend pentadecanedioic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pentadecanedioyl chloride.
-
Amidation: Dissolve the crude diacid chloride in an anhydrous solvent like THF and cool the solution in an ice bath.
-
Slowly add a concentrated ammonia solution or a solution of the desired amine in THF via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The resulting solid amide can be collected by filtration, washed with water and a suitable organic solvent, and then dried.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of pentadecanedioic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Spectroscopy:
-
The spectrum is expected to show a broad singlet for the carboxylic acid protons (-COOH) at a downfield chemical shift (typically δ 10-13 ppm).
-
The methylene (B1212753) protons (-CH₂-) adjacent to the carboxylic acid groups will appear as a triplet.
-
The other methylene protons along the carbon chain will appear as multiplets in the upfield region.
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the carboxylic acid group will show a signal in the downfield region (typically δ 175-185 ppm).
-
The carbons of the methylene groups will appear in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of pentadecanedioic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Characteristic Absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
A strong C=O stretching band around 1700 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Technique:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acids, often after derivatization to their more volatile methyl esters.
Expected Fragmentation:
-
The mass spectrum will show a molecular ion peak (M⁺).
-
Characteristic fragmentation patterns for long-chain dicarboxylic acids will be observed.
Signaling Pathways and Biological Relevance
While pentadecanedioic acid itself is a subject of ongoing research, the closely related odd-chain fatty acid, pentadecanoic acid (C15:0), has been shown to modulate important cellular signaling pathways. This provides a valuable framework for understanding the potential biological activities of pentadecanedioic acid.
One such pathway is the JAK2/STAT3 signaling pathway , which is crucial in regulating cell survival, proliferation, and inflammation. Aberrant activation of this pathway is implicated in various diseases, including cancer. Pentadecanoic acid has been demonstrated to suppress the stemness of breast cancer stem-like cells by inhibiting the JAK2/STAT3 signaling pathway.
Caption: Proposed inhibition of the JAK2/STAT3 signaling pathway.
Conclusion
Pentadecanedioic acid is a dicarboxylic acid with well-defined physical properties and versatile chemical reactivity centered around its two carboxylic acid groups. The methodologies outlined in this guide provide a robust framework for its analysis and chemical modification. Furthermore, the emerging understanding of the biological roles of related odd-chain fatty acids suggests that pentadecanedioic acid may hold significant potential in the fields of drug development and biomedical research. Further investigation into its specific interactions with cellular signaling pathways is a promising area for future exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentadecanedioic Acid | C15H28O4 | CID 160576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Pentadecanedioic acid | 1460-18-0 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. 1,15-Pentadecanedioic acid [webbook.nist.gov]
